molecular formula C8H3BrF4N2O B12852158 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Katalognummer: B12852158
Molekulargewicht: 299.02 g/mol
InChI-Schlüssel: MEOZOEVQJZOMSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the benzimidazole ring.

    Halogenation: Bromination and fluorination of the aromatic ring.

    Substitution: Introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-1H-benzimidazole: Known for its antiviral properties.

    4-Trifluoromethoxy-1H-benzimidazole: Studied for its potential as an anti-inflammatory agent.

Uniqueness

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Eigenschaften

Molekularformel

C8H3BrF4N2O

Molekulargewicht

299.02 g/mol

IUPAC-Name

4-bromo-6-fluoro-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2O/c9-3-1-4(10)7(16-8(11,12)13)6-5(3)14-2-15-6/h1-2H,(H,14,15)

InChI-Schlüssel

MEOZOEVQJZOMSM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C2C(=C1Br)N=CN2)OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.